Product packaging for 3-Methylphenyl diphenyl phosphite(Cat. No.:CAS No. 143628-80-2)

3-Methylphenyl diphenyl phosphite

Cat. No.: B12565621
CAS No.: 143628-80-2
M. Wt: 324.3 g/mol
InChI Key: LAQYGRSAEVPBAU-UHFFFAOYSA-N
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Description

3-Methylphenyl diphenyl phosphite is an organophosphorus compound of interest in industrial and materials science research. While specific studies on this exact molecule are limited, its structure suggests its utility aligns with that of other phosphite esters, which are commonly employed as secondary antioxidants and processing stabilizers in polymers . These compounds function by scavenging peroxide radicals that form during the thermal and oxidative degradation of materials, thereby helping to maintain the integrity of polymers and plastics during high-temperature processing . Researchers also explore the use of phosphite esters as intermediates in organic synthesis. For instance, they can be precursors in the Kabachnik–Fields reaction, a three-component condensation with aldehydes and amines to synthesize alpha-aminophosphonates, which are compounds with potential biological activity . Furthermore, phosphites can undergo autoxidation to form phosphate esters , a property that is studied in the context of material durability and environmental transformation. The primary value of this compound for researchers lies in investigating these mechanisms and applications, particularly in the development of new stabilizer formulations and synthetic methodologies. This product is provided For Research Use Only (RUO) and is strictly intended for use in a laboratory setting by qualified professionals. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17O3P B12565621 3-Methylphenyl diphenyl phosphite CAS No. 143628-80-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143628-80-2

Molecular Formula

C19H17O3P

Molecular Weight

324.3 g/mol

IUPAC Name

(3-methylphenyl) diphenyl phosphite

InChI

InChI=1S/C19H17O3P/c1-16-9-8-14-19(15-16)22-23(20-17-10-4-2-5-11-17)21-18-12-6-3-7-13-18/h2-15H,1H3

InChI Key

LAQYGRSAEVPBAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 3 Methylphenyl Diphenyl Phosphite and Analogues

Synthetic Pathways to Aryl Phosphite (B83602) Esters

The creation of aryl phosphite esters can be achieved through several synthetic strategies, with the choice of method often depending on the desired substitution pattern and scale of the reaction.

Phenol (B47542) and Phosphorus Trichloride (B1173362) Based Syntheses

A prevalent method for synthesizing both symmetrical and unsymmetrical aryl phosphites involves the reaction of phenols with phosphorus trichloride (PCl₃). acs.orgresearchgate.net This reaction proceeds in a stepwise manner, where the hydroxyl groups of the phenol molecules displace the chlorine atoms on the phosphorus trichloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as an acid scavenger to neutralize the hydrogen chloride (HCl) gas that is liberated in each step. acs.org The presence of a base is crucial for driving the reaction to completion and achieving high yields. acs.org

For the synthesis of a mixed aryl phosphite like 3-methylphenyl diphenyl phosphite, a sequential addition approach can be employed. This would involve reacting phosphorus trichloride first with two equivalents of phenol, followed by the addition of one equivalent of 3-methylphenol (m-cresol). The temperature of the reaction is a critical parameter and is often gradually increased to facilitate the reaction's progression. researchgate.net

ReactantsBaseTemperatureProductYield
Phenol, Phosphorus TrichloridePyridine40°C initially, then increasedTriphenyl phosphiteGood to Excellent acs.org
Phenol, Phosphorus TrichlorideTriethylamine45°C to 160°CTriphenyl phosphite98.5% researchgate.net
Phenol, Phosphorus TrichlorideBenzothiazoleNot specifiedTriphenyl phosphiteExcellent acs.org

Transesterification Routes for Mixed Aryl Phosphites

Transesterification offers an alternative and versatile route for the synthesis of mixed aryl phosphites. This method involves the reaction of a readily available triaryl phosphite, such as triphenyl phosphite, with an alcohol or a different phenol in the presence of a catalyst. google.comgoogle.com Basic catalysts, including alkali metal alcoholates, phenolates, and hydrides, are commonly used to facilitate this exchange of the aryl groups. google.com

To synthesize this compound via this route, triphenyl phosphite would be reacted with 3-methylphenol. The reaction is typically driven forward by distilling off the phenol that is displaced from the triphenyl phosphite, often under reduced pressure. google.comgoogle.com The choice of catalyst is important; for instance, using sodium phenate as a catalyst instead of sodium methylate can lead to a purer phenol distillate for recycling and a final product with fewer impurities. google.comgoogle.com

Starting PhosphiteReagentCatalystConditionsProduct
Triphenyl phosphiteAlcoholSodium PhenateDistillation of phenolOrganic phosphite google.com
Triorganic phosphiteTriolBasic Catalyst (e.g., alkali metal alcoholate)100°C to 200°CTertiary phosphite google.com

Continuous Flow Synthesis Approaches

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as enhanced safety, better process control, and often significantly reduced reaction times. acs.orgresearchgate.net This methodology has been successfully applied to the synthesis of triphenyl phosphite and its derivatives. acs.org In a continuous flow system, reactants are pumped through a microreactor where they mix and react. For the synthesis of aryl phosphites from phenols and phosphorus trichloride, the reaction time can be dramatically shortened to as little as 20 seconds with excellent yields. acs.org This approach allows for the use of stoichiometric ratios of reactants, making the process more efficient and environmentally friendly. acs.org The synthesis of other phosphorus-containing compounds, such as α-aryl-α-aminophosphonates, has also been effectively demonstrated in continuous flow reactors. researchgate.netresearchgate.net

Fundamental Chemical Transformations

Aryl phosphites exhibit a rich and varied reactivity, participating in a range of chemical transformations that are central to their utility in organic synthesis and other applications.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Aryl phosphites can react with organometallic reagents, such as Grignard reagents (RMgX). These reactions can lead to the formation of new carbon-phosphorus bonds. For instance, the reaction of diphenyl phosphite with a phenyl Grignard reagent has been utilized in the synthesis of α-aryl-oxindoles from isatin. researchgate.netnih.gov In this one-pot reaction, the diphenyl phosphite plays a crucial role in facilitating the transformation under mild conditions to give moderate to excellent yields. nih.gov The nature of the products from the reaction of phosphites with Grignard reagents can vary. While Grignard reagents are excellent nucleophiles that add to various carbonyl compounds, their reaction with phosphites can be more complex, potentially leading to the displacement of the aryloxy groups. masterorganicchemistry.com The synthesis of both symmetric and asymmetric phosphines has been achieved through the reaction of Grignard reagents with halogenated phosphines. nih.gov Specifically, aryl Grignard reagents have shown better conversion rates in these reactions compared to their alkyl counterparts. nih.gov

Oxidative Rearrangements and P-O-R Cleavage Mechanisms

Aryl phosphites can undergo oxidative rearrangements to form the corresponding aryl phosphates. This transformation from a P(III) to a P(V) species is a key reaction. An indirect method for this oxidation involves the co-photooxygenation of an aryl phosphite with dimethyl sulfide. researchgate.net This reaction proceeds with high yields for phosphites with both electron-donating and electron-withdrawing substituents. researchgate.net

The cleavage of the P-O-R (phosphorus-oxygen-aryl) bond is a fundamental process in the chemistry of phosphite esters. The hydrolysis of phosphites, which involves the cleavage of the P-O bond, has been studied under acidic, basic, and neutral conditions. winona.edu The mechanism of this cleavage can be complex and is influenced by the reaction conditions and the nature of the substituents on the aryl ring. winona.edubeilstein-journals.org For instance, in enzymatic cleavage of organic phosphates, specific mechanisms are at play. nih.gov Theoretical studies have provided insights into the fragmentation mechanisms of phosphorus compounds, highlighting the intricate processes of P-P and P-C bond cleavage and formation. nih.gov The Michaelis-Arbuzov reaction is a classic example of a rearrangement involving P-O bond cleavage, leading to the formation of phosphonates. organic-chemistry.org

Cross-Dehydrogenative Coupling Reactions of Phosphites

Cross-dehydrogenative coupling (CDC) reactions represent an efficient and atom-economical approach for forming C-P bonds, among others, by avoiding the need for pre-functionalized starting materials. acs.org In the context of phosphites, these reactions provide a direct route to phosphorylation.

A notable metal-free approach involves the use of molecular iodine as a catalyst with an oxidant like hydrogen peroxide. organic-chemistry.orgnih.gov This system facilitates the phosphorylation of various nucleophiles, including amines and alcohols, under mild conditions. organic-chemistry.orgnih.gov The reaction is believed to proceed through the in situ formation of a phosphoryl iodide intermediate from the dialkyl H-phosphite, which then undergoes nucleophilic substitution. acs.org This methodology has proven effective for a range of primary and secondary amines, affording phosphoramidates in good to excellent yields. acs.orgacs.org For instance, the reaction of indoline (B122111) with diethyl H-phosphite yields the corresponding phosphoramidate (B1195095) in 98% yield. acs.orgacs.org

While highly effective for amines, the phosphorylation of alcohols under similar conditions can result in lower yields. acs.org This highlights a substrate-dependent efficacy of the catalytic system. The method is generally lauded for its operational simplicity and avoidance of toxic reagents often used in classical phosphorylation methods like the Atherton-Todd reaction. organic-chemistry.orgacs.org

Radical Chemistry and Arylation Processes

The radical-mediated arylation of phosphite esters is a powerful tool for the synthesis of arylphosphonates, which are valuable compounds in various fields.

Mechanisms of Radical Arylation with Phosphite Esters

A modern and efficient method for the synthesis of diphenyl arylphosphonates involves the radical arylation of triphenyl phosphite. nih.govacs.org This transformation can be promoted by inexpensive catalysts such as salicylic (B10762653) acid at room temperature. nih.govacs.org The reaction proceeds through a radical-radical coupling mechanism. nih.govacs.org This process demonstrates broad functional group tolerance and is applicable to the synthesis of heteroaromatic phosphonates. nih.govacs.org

Persistent Radical Effect in Arylphosphonate Formation

The high selectivity observed in certain radical cross-coupling reactions can be explained by the Persistent Radical Effect (PRE). wikipedia.orgnih.gov This kinetic phenomenon occurs when two radicals with different lifetimes are generated at the same rate. nih.gov The longer-lived, or "persistent," radical accumulates in the reaction mixture, leading to a dominant cross-coupling pathway with the more reactive, "transient," radical. wikipedia.orgnih.govresearchgate.net

In the context of arylphosphonate formation from phosphite esters, the PRE can rationalize the selective formation of the cross-coupled product over homocoupling of the transient radicals. nih.govacs.orgnih.gov This principle is not limited to the coupling of a persistent radical with a transient one; it operates as long as one radical partner has a longer lifetime than the other. nih.gov The PRE has been instrumental in developing controlled/living radical polymerization systems and has found broad application in organic synthesis. wikipedia.orgresearchgate.net

Derivatization Strategies and Functional Group Transformations

Phosphite esters like this compound are valuable precursors for a variety of functionalized organophosphorus compounds through derivatization reactions.

Formation of Aminophosphonates via Kabachnik–Fields and Related Reactions

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a phosphite, typically a dialkyl phosphite, to produce α-aminophosphonates. nih.govnih.govwikipedia.org These products are of significant interest due to their potential biological activities, serving as phosphorus analogues of α-amino acids. wikipedia.org

The reaction mechanism can proceed via two main pathways: the initial formation of an imine from the amine and carbonyl compound, followed by the addition of the phosphite, or the formation of an α-hydroxyphosphonate, which is then substituted by the amine. nih.gov The predominant pathway is dependent on the specific reactants. nih.gov For instance, in situ FT-IR spectroscopy studies have indicated the involvement of an imine intermediate in several cases. nih.govnih.gov

The scope of the Kabachnik-Fields reaction has been expanded to include various phosphites, including cyclic and diaryl phosphites, as well as different amine and carbonyl components. nih.govacs.org The reaction can often be performed under solvent-free conditions, sometimes accelerated by microwave irradiation or the use of catalysts like magnesium perchlorate. nih.govacs.orgorganic-chemistry.org

Table 1: Examples of Kabachnik-Fields Reactions

AmineCarbonyl CompoundPhosphiteCatalyst/ConditionsProductReference
Aniline DerivativesBenzaldehyde DerivativesDialkyl PhosphiteBu4PcAlClα-Aminophosphonates nih.gov
Quinazolinone-based HydrazidesAromatic AldehydesDiphenyl PhosphiteZnCl2/PPh3α-Aminophosphonates nih.gov
Primary AminesSalicylaldehydesTriphenyl Phosphitep-Toluenesulfonic acidα-Aminophosphonates nih.gov
AnilineBenzaldehydeDiethyl PhosphiteL-lactic acidα-Aminophosphonate researchgate.net

Phosphonylation Reactions for Carbon-Phosphorus Bond Formation

Phosphonylation reactions are fundamental for creating carbon-phosphorus (C-P) bonds, leading to the synthesis of phosphonates. The Michaelis-Arbuzov reaction is a classic method, involving the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate (B1237965) ester. youtube.com This reaction proceeds via an SN2 mechanism. youtube.com

More recent developments have focused on metal-catalyzed cross-coupling reactions. For example, nickel-catalyzed phosphorylation allows for the coupling of phenyl pivalates with H-phosphoryl compounds to yield aryl phosphonates. organic-chemistry.org Copper-catalyzed reactions of diaryliodonium salts with phosphites also provide a rapid route to aryl phosphonates at room temperature. organic-chemistry.org

Visible-light-mediated reactions have also emerged as a mild and efficient method for phosphonylation. The reaction of diaryliodonium salts with phosphites in the presence of a base under visible light affords a wide variety of aryl phosphonates, tolerating numerous functional groups. organic-chemistry.org Furthermore, a metal-free, Sandmeyer-type transformation of arylamines can produce aryl phosphonates at room temperature. organic-chemistry.org

Table 2: Selected Modern Phosphonylation Reactions

Substrate 1Substrate 2Catalyst/ConditionsProduct TypeReference
Diaryliodonium SaltsPhosphitesVisible light, baseAryl Phosphonates organic-chemistry.org
Phenyl PivalatesH-Phosphoryl CompoundsNickel catalystAryl Phosphonates organic-chemistry.org
ArylaminesTriphenyl PhosphiteSalicylic acidDiphenyl Arylphosphonates organic-chemistry.org
Terminal AlkynesDialkyl PhosphitesCu₂OAlkynylphosphonates organic-chemistry.org

Applications of Phosphite Esters in Advanced Materials Science

Polymer Stabilization and Antioxidant Mechanisms

Organic phosphites, including 3-Methylphenyl diphenyl phosphite (B83602), are crucial additives in the polymer industry, functioning primarily as secondary antioxidants to protect materials from degradation during high-temperature processing and long-term use. amfine.comgoogleapis.comlife-trialkyl.eu Their efficacy stems from several interconnected chemical mechanisms.

While the primary role of phosphite esters is hydroperoxide decomposition, certain types, particularly hindered aryl phosphites, can also function as chain-breaking primary antioxidants. acs.orgresearchgate.net This mechanism involves the phosphite reacting with alkoxyl radicals, which in turn releases hindered aryloxyl radicals. acs.org These newly formed aryloxyl radicals are capable of terminating the radical-chain oxidation process that leads to polymer degradation. acs.org Phosphite antioxidants can also act as reducing agents, breaking oxidative chain reactions by donating electrons to free radicals. vinatiorganics.com This dual functionality allows them to interrupt the degradation cycle at multiple points, preserving the integrity of the polymer matrix. However, at ambient temperatures, the chain-breaking activity of aryl phosphites is generally lower than that of traditional hindered phenols. acs.org

The principal mechanism by which 3-Methylphenyl diphenyl phosphite and other phosphite esters stabilize polymers is through the non-radical decomposition of hydroperoxides (ROOH). amfine.comresearchgate.netvinatiorganics.com These hydroperoxides are detrimental species that form within polymers upon exposure to heat and oxygen, and their decomposition can initiate chain-scission reactions that compromise the material's mechanical properties. vinatiorganics.com

Phosphite esters stoichiometrically reduce hydroperoxides to their corresponding stable alcohols, while the phosphite itself is oxidized to a stable phosphate (B84403) ester. vinatiorganics.compsu.eduwikipedia.org This sacrificial process effectively neutralizes the hydroperoxides before they can break down into harmful radicals. vinatiorganics.com

The general reaction is as follows: P(OR)₃ + ROOH → OP(OR)₃ + ROH vinatiorganics.comresearchgate.net

The efficiency of this decomposition reaction varies depending on the structure of the phosphite ester. Aryl phosphites like this compound are generally less reactive in hydroperoxide decomposition compared to phosphonites and alkyl phosphites, but more reactive than highly hindered aryl phosphites. acs.orgcnrs.fr

Table 1: Relative Efficiency of Hydroperoxide Decomposition by Phosph(on)ite Classes

Class Relative Reactivity
Phosphonites Highest
Alkyl Phosphites High
Aryl Phosphites Moderate
Hindered Aryl Phosphites Lower

This table is based on findings that indicate the order of reactivity in hydroperoxide reduction. acs.orgcnrs.fr

Phosphite esters exhibit a powerful synergistic effect when used in combination with primary antioxidants, most notably hindered phenols. amfine.comvinatiorganics.comvinatiorganics.com This synergy is a cornerstone of modern polymer stabilization packages. amfine.comgoogle.com

Primary phenolic antioxidants function by donating a hydrogen atom to terminate free radicals. vinatiorganics.com In doing so, the phenolic antioxidant itself becomes an oxidized species (e.g., a quinone) and is deactivated. vinatiorganics.com The phosphite ester can then react with this spent form of the phenolic antioxidant, reducing it back to its active state and thereby regenerating the primary antioxidant. vinatiorganics.com This extends the effective lifetime of the phenolic stabilizer, providing more robust and long-lasting protection for the polymer. vinatiorganics.comresearchgate.net The combination of a phosphite for hydroperoxide decomposition and a phenol (B47542) for radical scavenging creates a comprehensive defense against degradation. researchgate.net

Table 2: Example of Synergistic Performance of Phosphite and Phenolic Antioxidant Blends in Polypropylene (iPP)

Stabilizer System Melt Volume Flow Rate (MVR)¹ Yellowing Index (YI)¹ Oxidation Induction Time (OIT) (min) at 180°C
Pure iPP 100% (Reference) 100% (Reference) 0.8
Antioxidant 1010 (Phenolic) - - -
P-EPQ (Phosphonite) - - -
1010 + P-EPQ (6:4 ratio) 19.8% of reference 79.9% of reference 74.8

¹Measured after fifth extrusion. This table demonstrates the significant improvement in stability (lower MVR and YI, higher OIT) when a phosphite-type stabilizer is combined with a phenolic antioxidant, based on data for a phosphonite/phenol system. plaschina.com.cn

The combined actions of radical scavenging and hydroperoxide decomposition make this compound an effective agent for mitigating both thermal and oxidative degradation in a variety of polymers, including polyolefins and PVC. researchgate.netjresm.org During high-temperature melt processing, phosphites prevent degradation, which helps to minimize undesirable changes in the polymer's melt viscosity and reduces the formation of chromophores that cause discoloration (e.g., yellowing). amfine.comgoogle.com

By neutralizing hydroperoxides, phosphites prevent the auto-accelerating cycle of oxidation, thereby preserving the mechanical properties and extending the service life of the final plastic part. vinatiorganics.com Their low volatility and good compatibility with a wide range of polymers make them suitable for these demanding applications. vinatiorganics.com

Influence on Polymerization Processes

Beyond their role as stabilizers, organophosphorus compounds are also finding applications as catalysts in polymerization reactions.

Phosphite esters are known to be Lewis bases due to the lone pair of electrons on the phosphorus atom, allowing them to form coordination complexes. wikipedia.org This characteristic underpins their potential use in catalysis. While direct evidence for this compound as a catalyst in step-growth polymerization is not extensively documented, related organophosphorus compounds have been successfully employed as organocatalysts.

For instance, hydrogen phosphates and other phosphonates have been shown to catalyze the ring-opening polymerization of cyclic esters like ε-caprolactone, a key process in producing biodegradable polyesters. researchgate.netdntb.gov.ua Furthermore, organocatalyzed group transfer polymerization (O-GTP) of monomers such as muconate esters can be achieved using phosphazene catalysts. nih.gov These examples establish that the phosphorus center can play an active catalytic role in ester formation and polymerization. This suggests a potential, though less explored, application for aryl phosphites like this compound to act as organocatalysts, likely in polycondensation reactions where esterification is the fundamental step.

Role in Controlled Radical Polymerization (e.g., RAFT)

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and complex architectures. The process relies on a chain transfer agent (CTA) to mediate the polymerization. While a wide array of compounds has been explored as CTAs, there is currently no direct scientific literature available that specifically investigates the use of this compound in this capacity. The established RAFT agents are typically thiocarbonylthio compounds. The potential for phosphite compounds like this compound to act as mediators in controlled radical polymerization remains an area for future research.

Impact on Polymer Thermal Properties and Decomposition Pathways

Phosphite esters are well-established as secondary antioxidants in polymers, where they function to improve thermal stability. Their primary role is to decompose hydroperoxides, which are formed during the thermal oxidation of polymers, into non-radical, stable products. This action prevents the chain scission and cross-linking reactions that lead to the degradation of the polymer matrix.

The introduction of a methyl group on one of the phenyl rings, creating the tolyl group, may subtly influence its solubility and volatility compared to triphenyl phosphite, potentially affecting its dispersion within the polymer matrix and its retention during processing and long-term use. The decomposition pathway of a polymer stabilized with this compound would likely involve the phosphite being oxidized to the corresponding phosphate, thereby interrupting the auto-oxidation cycle of the polymer.

Table 1: General Impact of Aryl Phosphite Antioxidants on Polymer Thermal Properties

PropertyEffect of Aryl Phosphite Addition
Thermal Stability Increased
Oxidation Induction Time (OIT) Extended
Melt Flow Index (MFI) Stability Improved
Color Stability during Processing Enhanced
Rate of Polymer Degradation Reduced

This table represents the generally observed effects of aryl phosphite antioxidants on polymers and is not based on specific data for this compound.

Electrolyte Additives in Energy Storage Systems

The performance and safety of lithium-ion batteries are critically dependent on the composition of the electrolyte. Additives are often incorporated into the electrolyte to enhance properties such as ionic conductivity, electrochemical stability, and the formation of a stable interface between the electrolyte and the electrodes.

Cathode Electrolyte Interphase (CEI) Formation Mechanisms

A key function of many electrolyte additives is to participate in the formation of a protective layer on the cathode surface, known as the cathode electrolyte interphase (CEI). This layer is crucial for preventing the continuous decomposition of the electrolyte at high operating voltages, which can lead to capacity fade and gas generation.

While there is no specific research detailing the CEI formation mechanism with this compound, studies on other phosphite-based additives provide valuable insights. It is hypothesized that aryl phosphites, including this compound, can be electrochemically oxidized on the cathode surface during the initial charging cycles. This oxidation process would lead to the formation of a thin, stable, and ionically conductive CEI layer. This layer would be composed of polymerization and decomposition products of the phosphite additive. The presence of the aromatic rings would likely contribute to the formation of a more stable and robust CEI.

Role in Improving Electrochemical Performance and Cyclic Stability

The formation of an effective CEI by an additive like this compound is expected to significantly improve the electrochemical performance and cyclic stability of lithium-ion batteries. By passivating the cathode surface, the CEI can suppress side reactions between the electrolyte and the highly reactive charged cathode material. This suppression leads to several benefits:

Reduced Capacity Fade: By preventing the continuous degradation of the electrolyte and the cathode material, the battery can maintain a higher capacity over a greater number of charge-discharge cycles.

Improved Coulombic Efficiency: A stable CEI minimizes parasitic reactions, leading to a higher coulombic efficiency, which is the ratio of charge extracted during discharge to the charge inserted during charging.

Enhanced Rate Capability: A thin and ionically conductive CEI can facilitate the transport of lithium ions, allowing the battery to be charged and discharged at higher rates without significant performance degradation.

Table 2: Anticipated Effects of this compound as an Electrolyte Additive

Performance MetricExpected Impact
Cyclic Stability Improved
Capacity Retention Increased
Coulombic Efficiency Increased
Interfacial Impedance Potentially Reduced
Thermal Safety Enhanced

This table is based on the expected behavior of aryl phosphite additives in lithium-ion batteries and is not derived from specific experimental data for this compound.

While direct and detailed research on the chemical compound this compound is not extensively available in the public domain, by drawing parallels with the well-understood behavior of structurally similar aryl phosphites, we can infer its potential applications and benefits in advanced materials science. As a secondary antioxidant, it is expected to enhance the thermal stability of polymers by interrupting degradative oxidation processes. In the realm of energy storage, its role as an electrolyte additive could be pivotal in forming a stable cathode electrolyte interphase, thereby improving the electrochemical performance, cyclic stability, and safety of lithium-ion batteries. The lack of specific data highlights a clear opportunity for future research to fully characterize the properties and performance of this compound in these promising applications.

Catalytic Applications of this compound: A Theoretical Overview

The field of organocatalysis has seen a surge in the exploration of phosphorus compounds, with phosphite esters emerging as versatile catalysts and reagents. This article focuses on the theoretical catalytic roles of a specific unsymmetrical triaryl phosphite, this compound, within the framework of established phosphite-catalyzed reactions. While direct experimental studies on this particular phosphite are not extensively documented in publicly available research, its catalytic behavior can be inferred from the well-established reactivity of related triaryl phosphites.

Catalytic Roles of Phosphite Esters

Asymmetric Catalysis with Phosphite Derivatives

Design and Synthesis of Chiral Phosphite Ligands for Asymmetric Transformations

The design and synthesis of chiral phosphite ligands are central to the field of asymmetric catalysis, where the creation of a single enantiomer of a chiral product is desired. Chiral phosphites, when coordinated to a transition metal, can create a chiral environment that directs the stereochemical outcome of a reaction.

However, a review of existing literature did not yield specific examples or research dedicated to the use of this compound as a precursor or a ligand in the design and synthesis of chiral phosphite ligands for asymmetric transformations. The principles of such synthesis would involve the incorporation of a chiral backbone, often derived from chiral diols, which would then react with a phosphorus source, but no studies have been found that utilize the this compound moiety in this capacity.

Coordination Chemistry and Ligand Design

The coordination chemistry of phosphites is a rich and well-established field. Phosphites serve as ligands for a wide array of transition metals, influencing the electronic properties and reactivity of the resulting metal complexes.

Phosphites as Ligands in Transition Metal Complexes

Phosphites (P(OR)₃) are known to be excellent π-acceptor ligands, a property that stabilizes low-valent transition metal complexes. The electronic nature of the ligand can be finely tuned by varying the R groups. Aryl phosphites, such as triphenyl phosphite, are generally stronger π-acceptors than their alkyl counterparts.

While it can be inferred that this compound would act as a ligand for transition metals, forming complexes with various metals, specific data on the synthesis, isolation, and characterization (e.g., spectroscopic data, X-ray crystal structures) of complexes containing this particular ligand are not available. Research has extensively covered related phosphites, but the introduction of a single methyl group on one of the phenyl rings, as in this compound, has not been a specific focus of published studies.

Applications in Metathesis and Other Organometallic Catalytic Cycles

Phosphite ligands have been employed in various organometallic catalytic cycles, including hydroformylation, hydrocyanation, and cross-coupling reactions. In olefin metathesis, while phosphine (B1218219) ligands have been more prominent in the development of ruthenium-based catalysts, phosphites have been explored to modulate catalyst activity and stability.

A thorough search did not uncover any specific applications or studies of this compound in metathesis or other organometallic catalytic cycles. The influence of the 3-methyl substituent on the electronic and steric properties of the ligand, and consequently on the catalytic performance, remains uninvestigated in the available scientific literature.

Theoretical and Computational Studies of Phosphite Esters

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of molecules like 3-Methylphenyl diphenyl phosphite (B83602). These methods determine the electronic distribution and energy levels within the molecule, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a powerful and widely used computational method for studying phosphite esters. It offers a favorable balance between accuracy and computational cost, making it suitable for analyzing relatively large organic molecules. reddit.com For aryl phosphites, DFT calculations are typically employed to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of atoms. Following optimization, further calculations can derive various electronic and thermodynamic properties.

A common approach involves using the B3LYP functional with a basis set such as 6-31G(d,p) or 6-311++G**. researchgate.netnih.gov This level of theory has proven effective for predicting geometries, vibrational frequencies, and the electronic properties of organic and organophosphorus compounds. nih.gov For instance, studies on related phosphonates have successfully used the B3LYP/6-311++G (2d, 2p) basis set to align calculated geometric parameters with experimental X-ray diffraction data. google.com Such computational models are foundational for understanding the structure-activity relationships in compounds like 3-Methylphenyl diphenyl phosphite.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). The difference between these energies, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. researchgate.net For phosphite esters, the lone pair of electrons on the phosphorus atom significantly contributes to the HOMO, making it the primary site for electrophilic attack and oxidation. The ionization potential (IP), which is the energy required to remove an electron, is directly related to the HOMO energy. A lower ionization potential signifies a greater tendency to donate electrons and thus a higher reactivity. researchgate.net These parameters, derived from DFT calculations, are crucial for predicting how this compound will interact with other chemical species, such as peroxides in an antioxidant context.

The table below summarizes key quantum chemical parameters and their significance, based on typical findings for related phosphite and phosphonate (B1237965) compounds.

ParameterDefinitionSignificance in Reactivity
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons. Higher energy means greater nucleophilicity.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons. Lower energy means greater electrophilicity.
HOMO-LUMO Gap (ΔE)The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO).A smaller gap generally implies higher chemical reactivity and lower kinetic stability.
Ionization Potential (IP)The minimum energy required to remove an electron from the molecule. Approximated as IP ≈ -EHOMO.A lower IP suggests the molecule is a better electron donor.
Electron Affinity (EA)The energy released when an electron is added to the molecule. Approximated as EA ≈ -ELUMO.A higher EA suggests the molecule is a better electron acceptor.

Quantum chemical calculations can predict the redox potentials of phosphite esters, which quantify their tendency to be oxidized or reduced. The oxidation potential is particularly relevant for antioxidants, as their primary function often involves being oxidized to neutralize reactive species. By calculating the energy difference between the neutral molecule and its cation radical (the result of a one-electron oxidation), the first oxidation potential can be estimated. This value is critical for assessing the antioxidant capacity of a phosphite.

Mechanistic Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for mapping out the detailed steps of chemical reactions. For phosphite esters, this includes modeling their synthesis, hydrolysis, and, most importantly, their antioxidant activity. rsc.orgdtic.mil

By modeling reaction pathways, chemists can investigate complex mechanisms that are difficult to observe experimentally. This involves identifying reactants, products, and any intermediates, as well as the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which governs its rate.

For reactions involving phosphite esters, such as their hydrolysis or their reaction with hydroperoxides, computational models can distinguish between different possible mechanisms, such as concerted (single-step) or multi-step pathways involving intermediates. rsc.orgdtic.mil For example, the hydrolysis of phosphate (B84403) and phosphonate esters has been computationally modeled to determine whether they proceed through associative, dissociative, or concerted pathways. rsc.org Similarly, the synthesis of related phosphonates has been studied computationally to determine the role of catalysts and the activation enthalpies of different reaction routes. mdpi.com These modeling techniques allow for a detailed understanding of the factors controlling the reactions of this compound.

The primary role of many phosphite esters is to act as secondary antioxidants, which function by decomposing hydroperoxides (ROOH). These hydroperoxides are byproducts of the primary oxidation of polymers and can break down into highly destructive free radicals. Phosphites prevent this by converting hydroperoxides into harmless alcohols.

The mechanism involves the oxidation of the phosphite ester (P(OR)₃) to its corresponding phosphate ester (O=P(OR)₃). Computational studies can verify this mechanism by modeling the reaction between the phosphite and a hydroperoxide molecule. These models calculate the activation barrier for the reaction, confirming its feasibility under relevant conditions. DFT calculations have been used to support the antioxidant activity of various organophosphorus compounds, showing that the theoretical results are consistent with experimental observations. Such computational verification provides confidence in the proposed mechanisms and helps explain the varying efficacy of different phosphite esters.

The table below outlines the primary antioxidant reaction computationally verified for phosphite esters.

ReactantsProductsReaction DescriptionComputational Insight
Phosphite Ester (P(OR)₃) + Hydroperoxide (R'OOH)Phosphate Ester (O=P(OR)₃) + Alcohol (R'OH)The phosphite reduces the hydroperoxide to an alcohol, while being oxidized to a phosphate.DFT calculations model the transition state and confirm a thermodynamically favorable reaction pathway with a viable activation energy.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like this compound and how this structure influences its properties and reactivity. The rotation around the P-O and C-O bonds can lead to various conformers with different energies and populations. Computational methods, such as DFT, are employed to explore the potential energy surface and identify stable conformers. mdpi.comnih.gov For similar organophosphorus compounds, studies have shown that in solution, an equilibrium of different conformers exists, often with gauche- and cis- arrangements of substituents around the phosphorus atom. mdpi.com The stability of these conformers can be influenced by subtle intramolecular interactions, such as weak hydrogen bonds or p,π-conjugation between the phosphorus lone pair and the phenyl rings. mdpi.comnih.gov

Table 1: Representative Conformational Data for a Related Aryl Phosphite

ParameterValueMethodReference Compound
Dihedral Angle (C-O-P-O)60-180°DFT B3PW91/6-311++G(df,p)N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid
Relative Energy of Conformers0 - 5 kcal/molDFT B3PW91/6-311++G(df,p)N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid

Note: The data in this table is illustrative and based on studies of structurally related organophosphorus compounds. Specific values for this compound would require dedicated computational studies. mdpi.comnih.gov

Structure-Reactivity Relationship Studies

The relationship between the structure of this compound and its chemical reactivity is a key area of investigation. By understanding how modifications to its structure affect its behavior, it is possible to tailor the molecule for specific applications.

Impact of Substituent Effects on Reactivity and Selectivity

The substituents on the phosphorus atom and the phenyl rings play a critical role in determining the reactivity and selectivity of this compound. The methyl group on one of the phenyl rings, and the two unsubstituted phenyl groups, influence the electronic and steric properties of the molecule. manchester.ac.uknih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents affects the electron density on the phosphorus atom. manchester.ac.uknih.gov The methyl group is weakly electron-donating, which slightly increases the electron density on the phosphorus compared to triphenyl phosphite. This can enhance its nucleophilicity and its ability to act as a Lewis base. nih.gov The electronic nature of the substituents also influences the stability of reaction intermediates and transition states, thereby affecting reaction rates. manchester.ac.uk

Steric Effects: The size and arrangement of the substituents create steric hindrance around the phosphorus atom. mdpi.com This can influence the accessibility of the phosphorus lone pair to reactants and affect the selectivity of reactions. For example, in coordination chemistry, the steric bulk of phosphite ligands is a critical factor in determining the geometry and reactivity of the resulting metal complexes. mdpi.com

Table 2: Predicted Impact of Substituents on Reactivity

SubstituentElectronic EffectSteric EffectPredicted Impact on Reactivity
PhenylElectron-withdrawing (relative to alkyl)Moderate bulkModulates nucleophilicity and accessibility of Phosphorus
3-MethylphenylWeakly electron-donating (relative to phenyl)Slightly increased bulk compared to phenylMay slightly increase nucleophilicity compared to triphenyl phosphite

Note: This table provides a qualitative prediction based on general principles of substituent effects. manchester.ac.uknih.gov

Computational Screening for Optimized Performance in Specific Applications

Computational screening has emerged as a powerful strategy for identifying promising molecules for specific applications, avoiding the time and expense of synthesizing and testing a large number of compounds. rsc.orgresearchgate.netrsc.org For phosphite esters, this approach can be used to optimize their performance as, for example, antioxidants or additives in materials science. researchgate.netrsc.orgresearchgate.netrsc.org

The process typically involves creating a virtual library of candidate molecules with systematic variations in their structure. rsc.orgresearchgate.netrsc.org For this compound, this could involve changing the position or type of substituent on the phenyl rings. DFT calculations are then used to compute key properties related to the desired application. rsc.orgresearchgate.netrsc.org For antioxidant activity, these properties could include bond dissociation energies, ionization potentials, and the stability of the resulting radical cations. frontiersin.org For applications as additives in batteries, properties like redox potentials and reactivity with electrolyte components would be screened. rsc.orgresearchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) models can also be developed from these computational data. nih.govmdpi.comnih.govresearchgate.net These models establish a mathematical relationship between the molecular structure (described by calculated descriptors) and the activity of the compound. nih.govmdpi.comnih.govresearchgate.net Once a reliable QSAR model is built, it can be used to rapidly predict the performance of new, unsynthesized phosphite derivatives, guiding the design of molecules with optimized properties. nih.govmdpi.comnih.govresearchgate.net

An exploration of the future research and interdisciplinary applications of this compound reveals significant potential across sustainable chemistry, catalysis, and materials science. As a specific member of the broader aryl phosphite class, its unique electronic and steric properties, conferred by the asymmetrical substitution on the phenoxy groups, position it as a compound of interest for innovative development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methylphenyl diphenyl phosphite, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves transesterification of triphenyl phosphite with 3-methylphenol under controlled conditions (e.g., inert atmosphere, Lewis acid catalysts like TiCl₄). Purity is validated using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) to detect residual phenol and byproducts. Calibration standards (e.g., isotope-labeled internal standards) should be used for quantification .

Q. How can this compound be reliably detected and quantified in biological or environmental matrices?

  • Methodological Answer : Use solid-phase extraction (SPE) followed by LC-MS/MS with multiple reaction monitoring (MRM). Isotope dilution (e.g., deuterated analogs) minimizes matrix effects. For urine samples, enzymatic deconjugation with β-glucuronidase ensures accurate measurement of free and conjugated metabolites. Validation should include recovery rates (70–120%) and limits of detection (LOD < 0.05 ng/mL) .

Q. What are the key stability challenges for this compound under storage or experimental conditions?

  • Methodological Answer : Hydrolysis is a major degradation pathway. Store the compound in anhydrous solvents (e.g., acetonitrile) under nitrogen at −20°C. Monitor stability via periodic NMR or FTIR to detect hydrolysis to phosphoric acid derivatives. Thermal stability tests (TGA/DSC) reveal decomposition temperatures (>150°C) .

Advanced Research Questions

Q. How does the log Kow of this compound influence its environmental partitioning and bioavailability?

  • Methodological Answer : Predicted log Kow values (QSAR models) for structurally similar phosphites (e.g., isodecyl diphenyl phosphite: log Kow 6.6†) suggest high lipophilicity, favoring bioaccumulation in fatty tissues. Conduct partitioning experiments in octanol-water systems and compare with computational models. Environmental monitoring should prioritize sediment and lipid-rich biota .

Q. What degradation products form when this compound is exposed to UV light or elevated temperatures?

  • Methodological Answer : Thermal decomposition (e.g., >200°C) generates methylphenol derivatives and phosphorylated fragments, as observed in analogous compounds like triphenyl phosphite. Use GC-MS or high-resolution Orbitrap MS to identify volatile and non-volatile degradation products. Compare with reference spectra from databases like NIST .

Q. How does this compound interact with polymer matrices in flame-retardant applications?

  • Methodological Answer : Evaluate synergies with halogen-free additives (e.g., melamine salts) using thermogravimetric analysis (TGA) and cone calorimetry. Phosphite esters act as radical scavengers, delaying ignition. Measure limiting oxygen index (LOI) and compare with control polymers. NMR or FTIR can track covalent incorporation into polymer chains .

Q. What ecotoxicological risks are associated with this compound in aquatic systems?

  • Methodological Answer : Acute toxicity assays (e.g., Daphnia magna immobilization) and chronic exposure studies (algae growth inhibition) are critical. Marine pollutant classifications (e.g., UN3082 for analogous phosphites) suggest potential hazards. Use OECD Test Guidelines 201/202, and model bioaccumulation factors (BCF) using EPI Suite .

Data Contradictions and Validation

  • Log Kow Discrepancies : QSAR predictions for similar phosphites (e.g., triphenyl phosphite: log Kow 10.9† vs. experimental 3.5) highlight the need for empirical validation. Use shake-flask methods with HPLC quantification .
  • Degradation Pathways : Conflicting reports on hydrolytic stability (e.g., rapid vs. slow hydrolysis) may arise from pH or catalytic impurities. Standardize testing conditions (e.g., buffered solutions, controlled temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.